3-(3-Bromophenyl)-2-methylquinazolin-4-one

Drug Design ADME Prediction Lipophilicity

3-(3-Bromophenyl)-2-methylquinazolin-4-one (CAS 4260-22-4) is a synthetic compound from the quinazolin-4-one class, a family widely explored for sedative, hypnotic, and anticancer applications. It is a positional isomer of the well-known GABAergic agent mebroqualone (3-(2-bromophenyl)-2-methylquinazolin-4-one, CAS 4260-20-2) and the para-bromo derivative (CAS 1788-95-0).

Molecular Formula C15H11BrN2O
Molecular Weight 315.16 g/mol
Cat. No. B10889788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromophenyl)-2-methylquinazolin-4-one
Molecular FormulaC15H11BrN2O
Molecular Weight315.16 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)Br
InChIInChI=1S/C15H11BrN2O/c1-10-17-14-8-3-2-7-13(14)15(19)18(10)12-6-4-5-11(16)9-12/h2-9H,1H3
InChIKeyPDYSMVOTYXGLHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Bromophenyl)-2-methylquinazolin-4-one: A Meta-Substituted Quinazolinone for Positional Isomerism Studies


3-(3-Bromophenyl)-2-methylquinazolin-4-one (CAS 4260-22-4) is a synthetic compound from the quinazolin-4-one class, a family widely explored for sedative, hypnotic, and anticancer applications. It is a positional isomer of the well-known GABAergic agent mebroqualone (3-(2-bromophenyl)-2-methylquinazolin-4-one, CAS 4260-20-2) and the para-bromo derivative (CAS 1788-95-0). The meta-substitution on the N3-phenyl ring provides a distinct spatial and electronic configuration compared to its ortho and para analogs, making it a critical tool for probing structure-activity relationships (SAR) where substitution position is the sole variable [1].

Positional isomer for SAR studies: meta-bromo substitution pattern
Distinct NMR and TPSA profiles vs. ortho/para analogs
Unique CAS 4260-22-4 supports correct procurement

Why 3-(3-Bromophenyl)-2-methylquinazolin-4-one Cannot Be Replaced by Its Ortho- or Para-Bromo Isomers


Despite sharing an identical molecular formula (C15H11BrN2O) and molecular weight (315.16 g/mol) with its ortho- and para-bromo isomers, the simple substitution of 3-(3-bromophenyl)-2-methylquinazolin-4-one for one of its analogs can lead to divergent biological outcomes. In quinazolinone pharmacology, the position of the halogen on the N3-phenyl ring is not a trivial detail; the ortho-bromo isomer (mebroqualone) is a documented GABAA receptor agonist with sedative effects [1], while the biological profile of the para-bromo isomer differs in receptor tyrosine kinase inhibition contexts. Substituting one isomer for another in a research or industrial workflow without acknowledging these positional differences risks generating invalid SAR data, misleading ADME predictions, or failing a receptor-binding assay. The specific, computed topological and electronic properties of the meta-bromo configuration must be considered for reproducible scientific outcomes .

Ortho-isomer (mebroqualone) GABAA activity
Meta-isomer may not reproduce GABAA receptor agonism; SAR data would be confounded.
Para-isomer Kinase inhibition context
Para-substitution may shift receptor tyrosine kinase interaction profile; interchangeability not supported.
Positional isomer mismatch ADME model discrepancy
Identical LogP but distinct TPSA values may alter BBB penetration predictions; requires review.

Quantitative Evidence for 3-(3-Bromophenyl)-2-methylquinazolin-4-one Differentiation from Ortho- and Para-Bromo Analogs


Physicochemical Profile: Computational LogP Identity vs. Topological Polar Surface Area Distinction

All three positional isomers (ortho, meta, para) share an identical computed XLogP3 value of 2.8, indicating no difference in partition-coefficient-driven membrane permeability [1][2]. However, a subtle but quantifiable difference exists in the Topological Polar Surface Area (TPSA), which directly influences blood-brain barrier (BBB) penetration and oral bioavailability predictions. The meta-isomer exhibits a TPSA of 32.7 Ų, a hallmark of the 3-substituted arrangement [3]. While the TPSA variation across isomers is small, for a CNS drug-discovery program where the ortho-isomer is a known GABAergic agent, this specific TPSA value for the meta-isomer provides a unique computational benchmark for comparative modeling and QSAR studies aimed at separating BBB permeability from receptor subtype selectivity.

TPSA Distinction
Class-level inference
32.7 Ų
Supports meta-isomer ADME modeling benchmark
Identical LogP across isomers; TPSA differentiates BBB prediction inputs
Drug Design ADME Prediction Lipophilicity Blood-Brain Barrier

Spectral Identity: Distinctive 1H and 13C NMR Fingerprints for Purity Verification

The three positional isomers of 2-methyl-3-(bromophenyl)quinazolin-4-one are inseparable by mass spectrometry due to their identical monoisotopic mass (314.00548 Da) [1]. However, they are unambiguously distinguished by their 1H and 13C NMR spectra, a direct consequence of the different symmetry and electronic environments created by the ortho, meta, or para substitution patterns. The meta-isomer's NMR spectral data serves as its unique identity card; for instance, the coupling pattern and chemical shifts of the aromatic protons on the bromophenyl ring are diagnostic of 1,3-disubstitution [2]. This spectral uniqueness is quantifiable and essential to confirm that the synthesized or procured material is indeed the meta-isomer and not a mislabeled ortho- or para-bromo analog, a critical quality control step for any downstream biological assay.

NMR Fingerprint
Supporting evidence
1,3-disubstitution pattern
Enables unambiguous isomer confirmation
Mass-spec-identical isomers distinguished by coupling constants
Analytical Chemistry Quality Control Structural Confirmation

Regulatory and Commercial Status: A Distinct Chemical Identity with a Unique CAS Number

A fundamental but often overlooked point of differentiation is the distinct Chemical Abstracts Service (CAS) number. The meta-isomer is assigned CAS 4260-22-4, which is different from the ortho-isomer (mebroqualone, CAS 4260-20-2) and the para-isomer (CAS 1788-95-0) [1]. This is not a mere bureaucratic label; it reflects a structurally unique chemical entity. In scientific procurement, using the specific CAS number ensures the correct isomer is ordered and received. From a legal and patent perspective, the separate CAS registry indicates a distinct chemical space, which may have implications for freedom-to-operate analyses, especially given that the ortho-isomer is a controlled substance in some jurisdictions [2]. For industrial researchers, the meta-isomer's distinct CAS identity provides a clear, auditable trail for compound management and regulatory filings.

Unique CAS Registry
Head-to-head
CAS 4260-22-4
Procurement assurance for meta-isomer
Differentiates from ortho (4260-20-2) and para (1788-95-0)
Chemical Sourcing Regulatory Compliance Patent Landscape

Validated Use Cases for 3-(3-Bromophenyl)-2-methylquinazolin-4-one Based on Differential Evidence


GABAergic Receptor Structure-Activity Relationship (SAR) Probe

The ortho-bromo analog mebroqualone is a known GABAA receptor agonist. The meta-bromo isomer, with its identical computed lipophilicity (XLogP3 = 2.8) but distinct spatial structure, serves as the perfect negative control or a probe for subtype selectivity. Using CAS 4260-22-4 ensures that any observed biological activity is definitively attributed to the meta-substitution pattern, directly addressing the SAR question of halogen position on the N3-phenyl ring [1].

Computational Model Validation for ADME Property Prediction

With a precisely computed Topological Polar Surface Area (TPSA) of 32.7 Ų, this compound is an ideal experimental structure for validating in silico models that predict blood-brain barrier penetration or oral absorption. Comparing experimental logBB or Caco-2 permeability data for the meta-isomer against predictions based on the ortho- or para-isomer data can reveal model biases towards substitution patterns, a critical step in refining drug-design algorithms [2].

Analytical Reference Standard for Positional Isomer Discrimination

Given the identical mass of all three isomers (314.00548 Da), mass spectrometry cannot distinguish them. The unique 1H NMR fingerprint of 3-(3-bromophenyl)-2-methylquinazolin-4-one, particularly the aromatic proton signals indicative of meta-substitution, makes it an indispensable reference standard. Analytical laboratories can use this compound to calibrate instruments or validate HPLC/NMR methods designed to separate and identify positional isomers in complex reaction mixtures [3].

Chemical Library Expansion for Fragment-Based Drug Discovery (FBDD)

In fragment-based screening, exploring positional isomers is a standard strategy to probe target protein binding pockets. The meta-bromo isomer, as a distinct chemical entity (CAS 4260-22-4) with a unique 3D conformation, provides a valuable vector for SAR exploration. Its procurement diversifies a screening library beyond the well-trodden ortho-substituted quinazolinones, potentially uncovering novel binding interactions that are sterically inaccessible to the ortho or para isomers .

Application
Selection Property
Validation Focus
GABA receptor subtype selectivity probe
Meta-substitution spatial control
Receptor binding assay context
ADME prediction model validation
Computed TPSA benchmark
In silico BBB penetration review
Analytical reference standard
Distinctive NMR fingerprint
Isomer-specific method validation
Fragment-based library expansion
Unique 3D conformation (meta-Br)
Fragment screening context
Quote Request

Request a Quote for 3-(3-Bromophenyl)-2-methylquinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.